molecular formula C7H8N4 B13443498 [1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine

Cat. No.: B13443498
M. Wt: 148.17 g/mol
InChI Key: IPFBBZAKAIXPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. It is known for its role in various pharmacological activities, including acting as inhibitors for specific enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-5-ylmethanamine can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions that can be performed under mild conditions. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor for enzymes such as Janus kinases (JAK1 and JAK2) and receptors like RORγt . The compound binds to these targets, modulating their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-5-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-4-6-2-1-3-7-10-9-5-11(6)7/h1-3,5H,4,8H2

InChI Key

IPFBBZAKAIXPDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C(=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.